molecular formula C9H12O7 B1532626 Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate CAS No. 1358802-65-9

Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B1532626
CAS No.: 1358802-65-9
M. Wt: 232.19 g/mol
InChI Key: KSWKOGWHUDSCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate is a chemical compound with the molecular formula C9H12O7 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H12O7/c1-3-13-7(10)5-6(8(11)14-4-2)16-9(12)15-5/h5-6H,3-4H2,1-2H3 . This indicates that the molecule has 9 carbon atoms, 12 hydrogen atoms, and 7 oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.3±0.1 g/cm3 . The boiling point is 387.9±42.0 °C at 760 mmHg . The compound has 7 hydrogen bond acceptors and 0 hydrogen bond donors .

Scientific Research Applications

Synthesis and Reactivity

Synthesis of Aziridine-2,3-dicarboxylic Acid
Diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate was transformed into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate through a two-step process involving ring opening with trimethylsilyl azide and treatment with triphenylphosphine, followed by hydrolysis to yield (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, matching the natural product in all characteristics (Legters, Thijs, & Zwanenburg, 1991).

Aqueous Basic Oxidation of Pyrrole Dicarboxylate
Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, synthesized from diethyl benzylidenemalonate and ethyl sarcosinate, underwent aqueous basic oxidation to yield two products, suggesting decomposition from a common intermediate, diethyl 1-methyl-2-hydroperoxy-3-oxo-5-phenyl-4-pyrroline-2,4-dicarboxylate (Campaigne & Shutske, 1974).

Photodimerization of 1,2-Benzoxaphosphorines
Diethyl 1,2-benzoxaphosphorine-3-carboxylates underwent regio- and stereoselective [2+2] photodimerization in methanol under sunlight, yielding anti head-to-tail dimers, indicating stereoselectivity at the stereogenic P atom (Nikolova, Vayssilov, Rodios, & Bojilova, 2002).

Dye-Sensitized Solar Cells Application
Diethyl oxalate (DEOX) was utilized as an additive in dye-sensitized solar cells (DSSCs) based on iodide/triiodide electrolyte, enhancing short circuit current and total conversion efficiency significantly, attributed to molecular complex formation between DEOX and redox species in the electrolyte solution (Afrooz & Dehghani, 2015).

Properties

IUPAC Name

diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O7/c1-3-13-7(10)5-6(8(11)14-4-2)16-9(12)15-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWKOGWHUDSCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(OC(=O)O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.